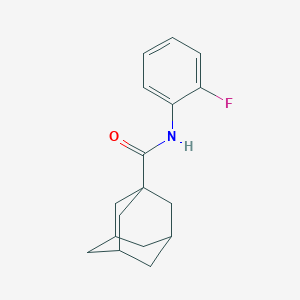

N-(2-fluorophenyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework. This structure imparts significant stability and resistance to metabolic degradation, making these compounds valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-fluoroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound

生物活性

N-(2-fluorophenyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₂O. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, which is crucial for biological activity. The adamantane core contributes to the compound's rigidity and stability, allowing it to interact effectively with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a vital role in regulating gene expression. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .

- Antiviral Activity : Laboratory studies have demonstrated that this compound can inhibit the replication of viruses such as influenza A and herpes simplex virus type 1. The antiviral mechanism is believed to involve interference with viral attachment to host cells .

Anticancer Properties

This compound has been evaluated for its anticancer effects across various cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| Breast Cancer (MCF-7) | <10 | Potent antiproliferative activity |

| Lung Cancer (A549) | 10-20 | Moderate activity |

| Prostate Cancer (PC-3) | >20 | Weak activity |

These results indicate that the compound is particularly effective against breast cancer cells while showing moderate efficacy against lung cancer cells .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It demonstrated significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Pseudomonas aeruginosa | 0.30 μg/mL |

The antimicrobial mechanism involves disrupting bacterial cell walls and inhibiting biofilm formation, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

- Anticancer Efficacy : In a study involving various human tumor cell lines, this compound exhibited potent antiproliferative effects, particularly against MCF-7 cells, with an IC50 value below 10 μM. This suggests its potential as a therapeutic agent in breast cancer treatment .

- Antiviral Studies : Laboratory experiments showed that the compound effectively inhibited the replication of influenza A virus and herpes simplex virus type 1, highlighting its potential as an antiviral drug .

- Synergistic Effects : In combination studies with standard antibiotics like ciprofloxacin, this compound demonstrated synergistic effects, enhancing the efficacy of these drugs against resistant strains of bacteria .

科学的研究の応用

Medicinal Chemistry

1.1 Antiviral Properties

Adamantane derivatives, including N-(2-fluorophenyl)adamantane-1-carboxamide, have been studied for their antiviral properties. Research indicates that compounds in this class can inhibit viral replication mechanisms, particularly against influenza viruses. The structural integrity of adamantane allows for effective interaction with viral proteins, making it a candidate for further development in antiviral therapies.

1.2 Sigma Receptor Modulation

Recent studies have highlighted the potential of adamantane derivatives as ligands for sigma receptors, specifically σ1 and σ2 receptors. These receptors are implicated in various neurological conditions. The compound has shown promise in binding affinity studies, with modifications leading to enhanced selectivity for these receptors. For instance, molecular docking simulations suggest that this compound can be optimized to improve its efficacy as a selective σ2 receptor agonist .

Case Studies

2.1 Synthesis and Biological Evaluation

A series of adamantane-based compounds were synthesized and evaluated for their biological activity against sigma receptors. In one study, the binding affinity of this compound was compared with other analogues. The results indicated a significant improvement in selectivity towards σ2 receptors, suggesting its potential as a lead compound for drug development targeting neurodegenerative diseases .

2.2 Anticancer Activity

In another investigation, the anticancer properties of adamantane derivatives were explored through in vitro assays. This compound exhibited notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .

特性

IUPAC Name |

N-(2-fluorophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOUTRNMVUURBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317910 |

Source

|

| Record name | AG-205/36814032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71458-43-0 |

Source

|

| Record name | NSC322036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AG-205/36814032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。